4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound features a methoxyphenyl group attached to the fourth position of the pyrazole ring and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-methoxyphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling systems to enhance yield and reduce waste. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole.
Reduction: 1-Methyl-4-(3-methoxyphenyl)-1,2-dihydropyrazole.
Substitution: 4-(3-Bromophenyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The methoxyphenyl group can enhance the compound’s ability to bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyphenyl)-1-methyl-1H-pyrazole: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-Methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a methoxy group.
4-(3-Chlorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenyl)-1-methyl-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C11H12N2O/c1-13-8-10(7-12-13)9-4-3-5-11(6-9)14-2/h3-8H,1-2H3 |
InChI Key |
SKHODVDGLFIWOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.